Glutaminyl Cyclase Inhibitor 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'inhibiteur de la glutaminyl cyclase 1 est un composé qui cible l'enzyme glutaminyl cyclase, impliquée dans la formation de peptides amyloïdes bêta modifiés par la pyroglutamate neurotoxiques. Ces peptides sont associés à la progression de la maladie d'Alzheimer et d'autres troubles neurodégénératifs. En inhibant la glutaminyl cyclase, ce composé vise à réduire la formation de ces peptides nocifs, offrant potentiellement des avantages thérapeutiques pour des affections telles que la maladie d'Alzheimer .

Méthodes De Préparation

La préparation de l'inhibiteur de la glutaminyl cyclase 1 implique plusieurs voies de synthèse et conditions de réaction. Une méthode courante comprend l'utilisation de dérivés de l'imidazole, qui sont synthétisés par une série d'étapes impliquant divers réactifs et solvants. Par exemple, la synthèse peut impliquer la réaction du 1-(3-isothiocyanatopropyl)-5-méthyl-1H-imidazole avec d'autres composés dans des solvants tels que le tétrahydrofurane (THF) et le diméthylformamide (DMF) sous des conditions de température spécifiques .

Les méthodes de production industrielle se concentrent souvent sur l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés. Cela peut impliquer l'utilisation de techniques de pointe telles que la modélisation computationnelle pour concevoir et développer des inhibiteurs plus efficaces .

Analyse Des Réactions Chimiques

L'inhibiteur de la glutaminyl cyclase 1 subit divers types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.

Réduction : L'inverse de l'oxydation, cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre, souvent à l'aide de réactifs et de conditions spécifiques.

Les réactifs couramment utilisés dans ces réactions comprennent l'hydrogène, le palladium sur carbone (Pd/C) et divers solvants tels que le méthanol et le THF. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

L'inhibiteur de la glutaminyl cyclase 1 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Il est utilisé dans l'étude de l'inhibition enzymatique et le développement de nouvelles méthodes de synthèse.

Biologie : Le composé est utilisé pour étudier le rôle de la glutaminyl cyclase dans divers processus biologiques, notamment la modification des protéines et la formation de peptides.

Médecine : L'une des principales applications est le traitement de la maladie d'Alzheimer, où il aide à réduire la formation de peptides neurotoxiques.

5. Mécanisme d'action

Le mécanisme d'action de l'inhibiteur de la glutaminyl cyclase 1 implique l'inhibition de l'enzyme glutaminyl cyclase. Cette enzyme catalyse la formation de peptides amyloïdes bêta modifiés par la pyroglutamate, qui sont neurotoxiques et contribuent à la progression de la maladie d'Alzheimer. En inhibant cette enzyme, le composé réduit la formation de ces peptides nocifs, ralentissant ainsi potentiellement la progression de la maladie .

Les cibles moléculaires de ce composé comprennent le site actif de la glutaminyl cyclase, où il se lie et empêche l'enzyme de catalyser la formation de résidus de pyroglutamate .

Applications De Recherche Scientifique

Glutaminyl Cyclase Inhibitor 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used in the study of enzyme inhibition and the development of new synthetic methods.

Biology: The compound is used to investigate the role of glutaminyl cyclase in various biological processes, including protein modification and peptide formation.

Medicine: One of the primary applications is in the treatment of Alzheimer’s disease, where it helps reduce the formation of neurotoxic peptides.

Mécanisme D'action

The mechanism of action of Glutaminyl Cyclase Inhibitor 1 involves the inhibition of the enzyme glutaminyl cyclase. This enzyme catalyzes the formation of pyroglutamate-modified amyloid-beta peptides, which are neurotoxic and contribute to the progression of Alzheimer’s disease. By inhibiting this enzyme, the compound reduces the formation of these harmful peptides, thereby potentially slowing down the progression of the disease .

The molecular targets of this compound include the active site of glutaminyl cyclase, where it binds and prevents the enzyme from catalyzing the formation of pyroglutamate residues .

Comparaison Avec Des Composés Similaires

L'inhibiteur de la glutaminyl cyclase 1 est unique dans sa structure et son mécanisme d'action par rapport à d'autres composés similaires. Parmi les composés similaires, citons :

PBD150 : Un autre inhibiteur de la glutaminyl cyclase avec une structure chimique différente.

Comparé à ces composés, l'inhibiteur de la glutaminyl cyclase 1 offre des avantages uniques en termes d'efficacité de liaison et de potentiel thérapeutique, ce qui en fait un candidat prometteur pour la recherche et le développement futurs .

Propriétés

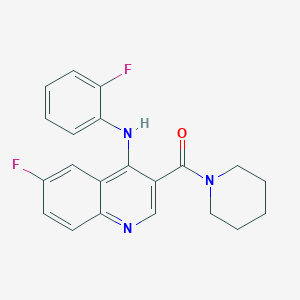

IUPAC Name |

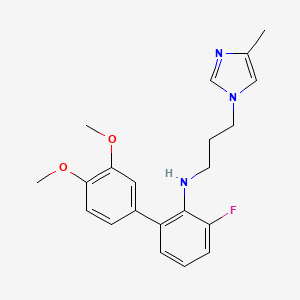

2-(3,4-dimethoxyphenyl)-6-fluoro-N-[3-(4-methylimidazol-1-yl)propyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O2/c1-15-13-25(14-24-15)11-5-10-23-21-17(6-4-7-18(21)22)16-8-9-19(26-2)20(12-16)27-3/h4,6-9,12-14,23H,5,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJVKQMFLLMSJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)CCCNC2=C(C=CC=C2F)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2916884.png)

![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2916890.png)

![N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide](/img/structure/B2916891.png)

![3-(4-chlorophenyl)-2-(ethylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2916903.png)

![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2916904.png)